molecular formula C7H16NNaO6S B022819 DIPSO sodium salt CAS No. 102783-62-0

DIPSO sodium salt

Cat. No.: B022819
CAS No.: 102783-62-0
M. Wt: 265.26 g/mol
InChI Key: UASJMJKAMKICKL-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

DIPSO sodium salt, also known as 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid, is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain the pH within a specific range, making it an essential component in various biological and biochemical research .

Mode of Action

As a buffer, this compound works by absorbing excess hydrogen or hydroxide ions that could alter the pH of the solution . This action helps to stabilize the pH, preventing harmful changes to the biochemical environment that could affect the function of biological molecules.

Biochemical Pathways

Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH . This stability is crucial for many biochemical reactions, as enzymes that catalyze these reactions often have a narrow pH range in which they function optimally.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if it were ingested or injected. The compound’s ADME properties would likely depend on factors such as the route of administration and the presence of other substances.

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH in the solution it is added to . This stability can facilitate the proper functioning of biological molecules and biochemical reactions. For example, it has been reported that DIPSO can interfere with meiotic regulation in mouse oocytes .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound’s buffering capacity is optimal within a pH range of 7.0 to 8.2 . Outside this range, its ability to absorb excess hydrogen or hydroxide ions and maintain pH stability may be diminished.

Biochemical Analysis

Biochemical Properties

DIPSO sodium salt plays a crucial role in maintaining the pH of biochemical reactions. It provides a stable environment for enzymes, proteins, and other biomolecules to function optimally . The nature of these interactions is primarily based on the buffering capacity of this compound, which helps maintain the pH within a specific range, typically between 7.0 and 8.2 .

Cellular Effects

As a buffering agent, it is known to help maintain a stable pH environment, which is critical for cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its role as a buffering agent. It helps maintain the pH of the environment, which is crucial for the functioning of biomolecules. It does not directly bind to biomolecules or influence enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

As a buffering agent, it is expected to maintain its buffering capacity over time unless it is consumed in reactions or removed from the system .

Metabolic Pathways

As a buffering agent, it is not expected to participate directly in metabolic reactions but helps maintain a stable pH environment for these reactions to occur .

Transport and Distribution

As a soluble compound, it is expected to be distributed in the aqueous compartments of cells and tissues .

Subcellular Localization

As a soluble compound, it is expected to be present in the cytosol and other aqueous compartments within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

DIPSO sodium salt can be synthesized by reacting 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding sodium hydroxide solution until the desired pH is reached. The product is then crystallized out of the solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the acid and sodium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

DIPSO sodium salt primarily undergoes complexation reactions with metal ions. It can form stable complexes with various metal ions, such as neodymium (III) and erbium (III), through coordination with the oxygen atoms of the sulfonate and hydroxyl groups.

Common Reagents and Conditions

The complexation reactions typically involve the use of metal salts like neodymium chloride or erbium chloride in aqueous solutions. The reactions are usually carried out at room temperature and neutral pH.

Major Products

The major products of these reactions are the metal-DIPSO complexes, which are often used in various analytical and preparative applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to DIPSO sodium salt include:

Uniqueness

What sets this compound apart from these similar compounds is its specific pH range and buffering capacity. It is particularly effective in maintaining pH between 7.0 and 8.2, making it suitable for a wide range of biological and biochemical applications .

Properties

IUPAC Name

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASJMJKAMKICKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NNaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635431
Record name Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-62-0
Record name Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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